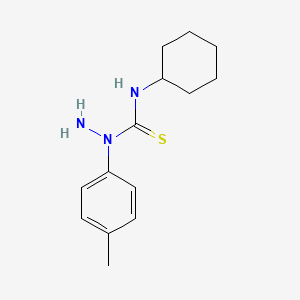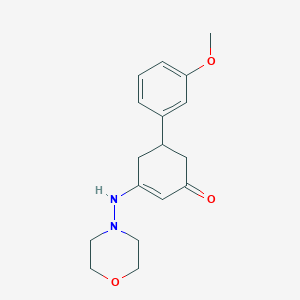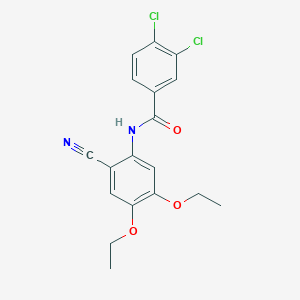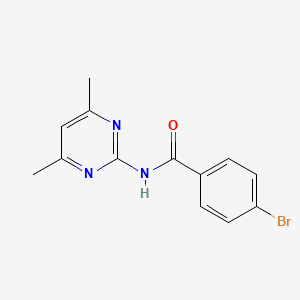![molecular formula C14H12ClN3O2 B11088317 5-Chloro-3-(2,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11088317.png)
5-Chloro-3-(2,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-(2,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the triazolopyridine family This compound is characterized by a triazole ring fused to a pyridine ring, with a chloro substituent at the 5-position and a 2,4-dimethoxyphenyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(2,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed by the cyclization of a hydrazine derivative with an appropriate aldehyde or ketone. For instance, 2,4-dimethoxybenzaldehyde can react with 5-chloropyridine-2-carbohydrazide under acidic conditions to form the triazole ring.
Cyclization: The intermediate product undergoes cyclization to form the fused triazolopyridine structure. This step often requires a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using batch or continuous flow reactors. The reaction conditions would be optimized for yield and purity, and the process would include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy groups on the phenyl ring.
Coupling Reactions: The triazole ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include various substituted triazolopyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry
In chemistry, 5-Chloro-3-(2,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new drugs. Its triazole ring is known for its bioactivity, and modifications to the phenyl and pyridine rings can lead to compounds with antimicrobial, antiviral, and anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(2,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s function. The chloro and methoxy groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-phenyl[1,2,4]triazolo[4,3-a]pyridine: Lacks the methoxy groups, which may reduce its bioactivity.
3-(2,4-Dimethoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine: Lacks the chloro group, which may affect its reactivity and binding properties.
5-Chloro-3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine: Has only one methoxy group, which may alter its chemical and biological properties.
Uniqueness
5-Chloro-3-(2,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both chloro and dimethoxy substituents, which enhance its reactivity and potential bioactivity. These functional groups allow for a wide range of chemical modifications and applications in various fields.
Properties
Molecular Formula |
C14H12ClN3O2 |
|---|---|
Molecular Weight |
289.71 g/mol |
IUPAC Name |
5-chloro-3-(2,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C14H12ClN3O2/c1-19-9-6-7-10(11(8-9)20-2)14-17-16-13-5-3-4-12(15)18(13)14/h3-8H,1-2H3 |
InChI Key |
BSDWSFRDCSMRPH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C3N2C(=CC=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(Pyridin-4-yl)-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridine](/img/structure/B11088243.png)

![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoro-2-({6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-1,3-benzothiazol-2-YL}amino)propanoate](/img/structure/B11088248.png)

![ethyl 4-{3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B11088257.png)
![5-chloro-N-[1-(4-hydroxybenzyl)cyclohexyl]pentanamide](/img/structure/B11088262.png)
![(2Z)-3-benzyl-4-oxo-N-phenyl-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B11088267.png)
![1,1'-Cyclohexane-1,4-diylbis[3-(4-methoxyphenyl)(thiourea)]](/img/structure/B11088270.png)
![4-(4-bromophenyl)-1-{[(3-chloro-2-methylphenyl)amino]methyl}-N-(3-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B11088271.png)
![3-(3,4-dichlorophenyl)-8-methyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione](/img/structure/B11088284.png)

![3-[(2-Phenylbutanoyl)amino]-3-[4-(propan-2-yloxy)phenyl]propanoic acid](/img/structure/B11088302.png)

